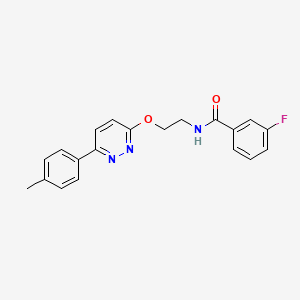
Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate, also known as EMMC, is a chemical compound that has gained significant attention in scientific research due to its potential application as a therapeutic agent. EMMC belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate is not fully understood. However, studies have suggested that it exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It also inhibits the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the regulation of inflammatory response. Additionally, Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate has been found to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological effects can be easily studied in vitro and in vivo. However, one limitation of Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate. One potential direction is the development of Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate-based therapeutics for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate and its potential side effects. Finally, the development of more water-soluble derivatives of Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate could improve its efficacy as a therapeutic agent.
In conclusion, Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate is a promising compound that has gained significant attention in scientific research due to its potential application as a therapeutic agent. Its pharmacological effects have been studied extensively, and it has been found to exhibit anti-inflammatory, analgesic, and anti-tumor effects. Further research is needed to fully understand the mechanism of action of Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate and its potential applications in the treatment of various diseases.
Métodos De Síntesis
Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate can be synthesized using a multistep process that involves the reaction of 1-methyl-3-(2-hydroxyethyl)pyrazole-4-carboxylic acid with ethyl chloroformate, followed by the reaction with morpholine and sodium hydride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. It has been studied for its potential application in the treatment of various diseases, including cancer, inflammation, and pain.
Propiedades
IUPAC Name |
ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-3-21-14(18)12-10-16(2)15-13(12)11-20-9-6-17-4-7-19-8-5-17/h10H,3-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPBPAMPILCGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1COCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

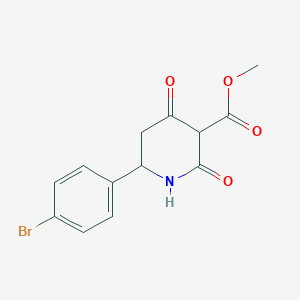
![1-(3-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2855251.png)
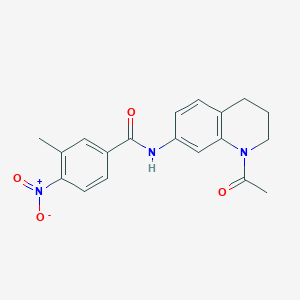

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide](/img/structure/B2855255.png)
![2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2855257.png)
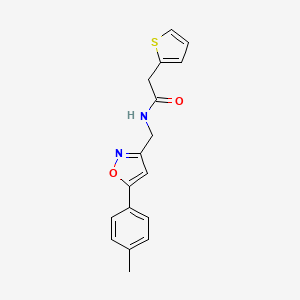
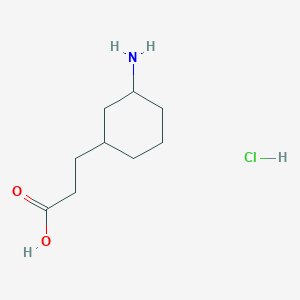
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B2855261.png)

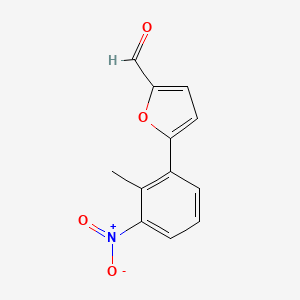

![3-Benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2855270.png)
